2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide
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Overview
Description
2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide is an organic compound with a complex structure that includes an amino group, a methyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with a pyridinyl derivative under specific conditions. The reaction may require the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and efficiency, with careful monitoring of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methylpyridine: Shares the amino and methyl groups but lacks the butanamide and pyridinyl groups.
3-methylbutanamide: Contains the butanamide structure but lacks the amino and pyridinyl groups.
Uniqueness
2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide |
InChI |
InChI=1S/C12H19N3O/c1-8(2)11(13)12(16)15-9(3)10-6-4-5-7-14-10/h4-9,11H,13H2,1-3H3,(H,15,16)/t9-,11?/m0/s1 |
InChI Key |
HKXMBRHRQZSLDA-FTNKSUMCSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)NC(=O)C(C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=N1)N |
Origin of Product |
United States |
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